molecular formula C26H30N5O2P B1684423 3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol CAS No. 845895-51-4

3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol

Cat. No. B1684423
M. Wt: 475.5 g/mol
InChI Key: VVOYROSONSLQQK-UHFFFAOYSA-N
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Description

This compound, also known as AP23464, has the molecular formula C26H30N5O2P . It is a trisubstituted purine-based compound .


Molecular Structure Analysis

The molecular structure of this compound includes a purine ring system, which is a bicyclic aromatic compound consisting of a pyrimidine ring fused to an imidazole ring . This core structure is substituted with various functional groups, including a cyclopentyl group, a phenyl group with a dimethylphosphoryl substituent, and a phenol group .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 702.2±70.0 °C at 760 mmHg, and a flash point of 378.5±35.7 °C . It has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 7 freely rotating bonds . Its logP value is 1.42, indicating its relative lipophilicity .

properties

CAS RN

845895-51-4

Product Name

3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol

Molecular Formula

C26H30N5O2P

Molecular Weight

475.5 g/mol

IUPAC Name

3-[2-[2-cyclopentyl-6-(4-dimethylphosphorylanilino)purin-9-yl]ethyl]phenol

InChI

InChI=1S/C26H30N5O2P/c1-34(2,33)22-12-10-20(11-13-22)28-25-23-26(30-24(29-25)19-7-3-4-8-19)31(17-27-23)15-14-18-6-5-9-21(32)16-18/h5-6,9-13,16-17,19,32H,3-4,7-8,14-15H2,1-2H3,(H,28,29,30)

InChI Key

VVOYROSONSLQQK-UHFFFAOYSA-N

SMILES

CP(=O)(C)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CCC5=CC(=CC=C5)O

Canonical SMILES

CP(=O)(C)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CCC5=CC(=CC=C5)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AP23464;  AP-23464;  AP 23464

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol
Reactant of Route 2
Reactant of Route 2
3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol
Reactant of Route 3
3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol
Reactant of Route 4
3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol
Reactant of Route 5
Reactant of Route 5
3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol
Reactant of Route 6
Reactant of Route 6
3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol

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